Gö 7874
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Overview
Description
Preparation Methods
The synthesis of Go7874 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the indolocarbazole core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indolocarbazole ring system .
This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Go7874 undergoes various types of chemical reactions, including:
Oxidation: Go7874 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other peroxides.
Reduction: Reduction of Go7874 can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Go7874 can undergo substitution reactions where functional groups on the indolocarbazole core are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Go7874 involves the inhibition of protein kinase C by competing with ATP for binding to the kinase’s active site. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various cellular signaling pathways . Go7874 also inhibits other kinases, such as protein kinase A and protein kinase G, but with lower potency . Additionally, Go7874 has been shown to inhibit inducible nitric oxide synthase gene expression, leading to reduced nitric oxide production .
Comparison with Similar Compounds
Go7874 is unique in its high selectivity and potency for protein kinase C inhibition. Similar compounds include:
Gö 6983: Another protein kinase C inhibitor with a broader spectrum of kinase inhibition.
Bisindolylmaleimide I: A non-selective protein kinase C inhibitor with different structural features.
Sotrastaurin: A selective protein kinase C inhibitor with potential therapeutic applications in autoimmune diseases.
These compounds share some similarities with Go7874 in terms of their kinase inhibition profiles but differ in their selectivity, potency, and chemical structures .
Properties
CAS No. |
153207-86-4 |
---|---|
Molecular Formula |
C27H26N4O4 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-[3-(dimethylamino)-2-hydroxypropyl]-7-methoxy-23-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione |
InChI |
InChI=1S/C27H26N4O4/c1-29(2)12-14(32)13-31-19-10-9-15(35-4)11-17(19)21-23-22(26(33)28-27(23)34)20-16-7-5-6-8-18(16)30(3)24(20)25(21)31/h5-11,14,32H,12-13H2,1-4H3,(H,28,33,34) |
InChI Key |
NYBAPNLYWRMTJL-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C4C(=C5C6=C(C=CC(=C6)OC)N(C5=C31)CC(CN(C)C)O)C(=O)NC4=O |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C4C(=C5C6=C(C=CC(=C6)OC)N(C5=C31)CC(CN(C)C)O)C(=O)NC4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gö 7874; Gö7874; Gö-7874. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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